Cas no 259818-63-8 (Benzeneacetic acid,3-(aminomethyl)-, ethyl ester)

Benzeneacetic acid, 3-(aminomethyl)-, ethyl ester is a versatile intermediate in organic synthesis, characterized by its bifunctional structure combining an ester group and an aminomethyl moiety. This compound is particularly valuable in pharmaceutical and agrochemical applications, where it serves as a precursor for the synthesis of more complex molecules. The ethyl ester group enhances solubility in organic solvents, facilitating downstream reactions, while the aminomethyl functionality allows for further derivatization, such as amidation or condensation. Its stable yet reactive nature makes it suitable for controlled modifications under mild conditions. The compound is typically handled under standard laboratory precautions to ensure stability and purity.
Benzeneacetic acid,3-(aminomethyl)-, ethyl ester structure
259818-63-8 structure
Product Name:Benzeneacetic acid,3-(aminomethyl)-, ethyl ester
CAS No:259818-63-8
MF:C11H15NO2
MW:193.242303133011
CID:247234
PubChem ID:53425498
Update Time:2025-07-01

Benzeneacetic acid,3-(aminomethyl)-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid,3-(aminomethyl)-, ethyl ester
    • ethyl 2-[3-(aminomethyl)phenyl]acetate
    • ethyl [3-(aminomethyl)phenyl]acetate
    • DTXSID40698889
    • SPKAOLHFGAAPTR-UHFFFAOYSA-N
    • 3-AMINOMETHYLPHENYLACETIC ACID ETHYL ESTER
    • (3-Aminomethyl-phenyl)-acetic acid ethyl ester
    • A849725
    • 259818-63-8
    • SCHEMBL5725282
    • EN300-4297788
    • Inchi: 1S/C11H15NO2/c1-2-14-11(13)7-9-4-3-5-10(6-9)8-12/h3-6H,2,7-8,12H2,1H3
    • InChI Key: SPKAOLHFGAAPTR-UHFFFAOYSA-N
    • SMILES: O(CC)C(CC1C=CC=C(CN)C=1)=O

Computed Properties

  • Exact Mass: 193.11
  • Monoisotopic Mass: 193.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 52.3A^2

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Benzeneacetic acid,3-(aminomethyl)-, ethyl ester Related Literature

Additional information on Benzeneacetic acid,3-(aminomethyl)-, ethyl ester

Benzeneacetic Acid, 3-(Aminomethyl)-, Ethyl Ester

The compound Benzeneacetic Acid, 3-(Aminomethyl)-, Ethyl Ester (CAS No. 259818-63-8) is a versatile organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which combines the aromaticity of benzene with the functional groups of acetic acid and an ethyl ester. The presence of the aminomethyl group at the third position of the benzene ring introduces additional reactivity and functional versatility to the molecule.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of Benzeneacetic Acid, 3-(Aminomethyl)-, Ethyl Ester through various methodologies. One notable approach involves the Friedel-Crafts alkylation reaction, where an alkyl halide is introduced onto the benzene ring in the presence of a Lewis acid catalyst. This method has been optimized to achieve high yields and selectivity, making it a preferred route for large-scale production. Additionally, researchers have explored alternative methods such as Suzuki coupling and Stille coupling reactions to introduce the aminomethyl group onto the benzene ring, further expanding the synthetic toolbox for this compound.

The ethyl ester functionality in this compound plays a crucial role in its solubility and reactivity. The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or its conjugate base. This property makes it an ideal precursor for further functionalization in organic synthesis. For instance, hydrolysis of the ethyl ester can be used to prepare Benzeneacetic Acid, 3-(Aminomethyl)-, which is a valuable intermediate in pharmaceutical and agrochemical industries.

Recent studies have highlighted the potential of Benzeneacetic Acid, 3-(Aminomethyl)-, Ethyl Ester as a building block in drug discovery. Its structure allows for easy modification at both the aromatic and aliphatic positions, enabling the design of molecules with diverse pharmacological activities. For example, researchers have utilized this compound as a starting material for synthesizing inhibitors of kinases and other enzymes involved in cancer progression. The aminomethyl group provides a site for further substitution or cross-linking, enhancing the bioavailability and efficacy of the resulting compounds.

In addition to its role in pharmaceuticals, Benzeneacetic Acid, 3-(Aminomethyl)-, Ethyl Ester has found applications in materials science. Its aromatic backbone contributes to thermal stability and mechanical strength when incorporated into polymers or composite materials. Recent advancements in polymer chemistry have demonstrated how this compound can be used as a monomer or cross-linking agent to develop high-performance materials with tailored properties.

The environmental impact and biodegradability of Benzeneacetic Acid, 3-(Aminomethyl)-, Ethyl Ester have also been subjects of recent research interest. Studies indicate that under aerobic conditions, this compound undergoes microbial degradation through enzymatic hydrolysis and oxidation pathways. Understanding these processes is crucial for assessing its environmental fate and designing sustainable chemical processes that minimize ecological footprint.

In conclusion, Benzeneacetic Acid, 3-(Aminomethyl)-, Ethyl Ester (CAS No. 259818-63-8) is a multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique structure enables diverse synthetic transformations and functionalizations, making it an invaluable tool in modern chemistry research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific innovation.

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